5-(4-Methoxyphenoxy)pentan-1-ol is a chemical compound characterized by its unique molecular structure and properties. It belongs to the class of phenolic compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its potential biological activities and chemical reactivity.
5-(4-Methoxyphenoxy)pentan-1-ol can be synthesized through various organic chemistry methods, often involving the reaction of phenolic compounds with alcohols or alkyl halides. The compound is not naturally occurring but can be produced in laboratory settings or through industrial processes.
The compound is classified as an aliphatic alcohol due to the presence of a hydroxyl group (-OH) attached to a pentane chain, along with a methoxyphenyl group. Its IUPAC name reflects its structure, indicating the presence of both an ether and an alcohol functional group.
The synthesis of 5-(4-Methoxyphenoxy)pentan-1-ol typically involves several steps:
The reaction can be summarized as follows:
This method allows for good yields under optimized conditions, typically exceeding 70%.
5-(4-Methoxyphenoxy)pentan-1-ol has a molecular formula of . Its structure features:
The following structural data is relevant:
CCCCC(COC1=CC=C(C=C1)OC)=O
XGZKJQZJZLZKQF-UHFFFAOYSA-N
5-(4-Methoxyphenoxy)pentan-1-ol can participate in various chemical reactions:
For example, oxidation can be represented as:
The mechanism of action for compounds like 5-(4-Methoxyphenoxy)pentan-1-ol often involves interactions at the cellular level, particularly in biological systems where it may exhibit pharmacological effects.
5-(4-Methoxyphenoxy)pentan-1-ol has potential applications in:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5